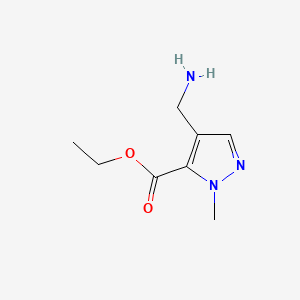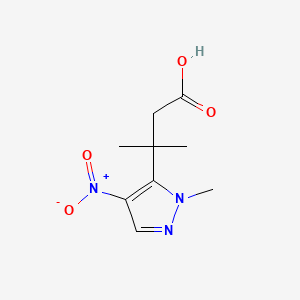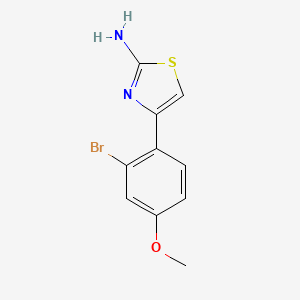
4-(2-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromo-4-methoxyphenyl)thiazol-2-amine is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazole rings are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-methoxyphenyl)thiazol-2-amine typically involves the reaction of p-bromoacetophenone with thiourea in the presence of a catalyst such as iodine. The reaction proceeds through the formation of an intermediate, 4-(4-bromophenyl)thiazol-2-amine, which is then further modified to introduce the methoxy group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-4-methoxyphenyl)thiazol-2-amine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromo group can be replaced by other nucleophiles.
Oxidation and reduction: The thiazole ring can participate in redox reactions.
Electrophilic substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted thiazole derivatives .
Scientific Research Applications
4-(2-Bromo-4-methoxyphenyl)thiazol-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-4-methoxyphenyl)thiazol-2-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)thiazol-2-amine: Similar structure but lacks the methoxy group.
4-(5-Bromo-2-methoxyphenyl)thiazol-2-amine: Similar structure with a different position of the bromo group.
Uniqueness
The presence of both bromo and methoxy groups in 4-(2-Bromo-4-methoxyphenyl)thiazol-2-amine enhances its reactivity and potential biological activity compared to similar compounds. This unique combination of substituents allows for a broader range of chemical modifications and applications.
Properties
Molecular Formula |
C10H9BrN2OS |
|---|---|
Molecular Weight |
285.16 g/mol |
IUPAC Name |
4-(2-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9BrN2OS/c1-14-6-2-3-7(8(11)4-6)9-5-15-10(12)13-9/h2-5H,1H3,(H2,12,13) |
InChI Key |
XUUMXFAQNWKFNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


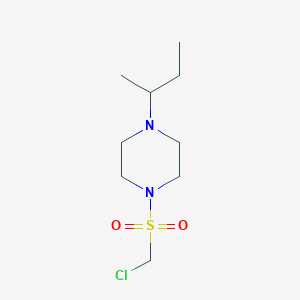
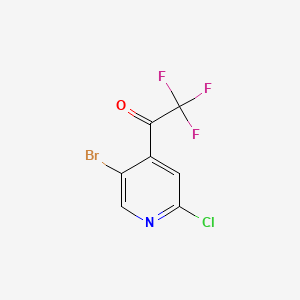
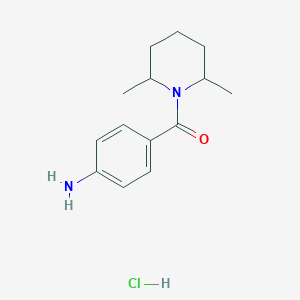
![2-[5-(aminomethyl)-4H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B13546040.png)
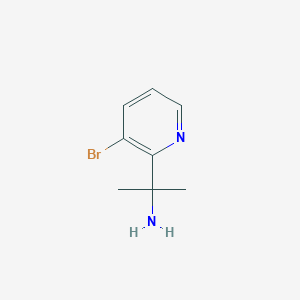


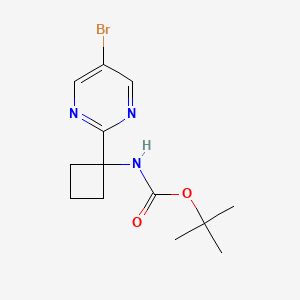
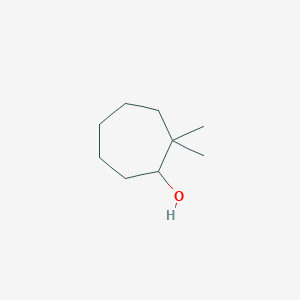
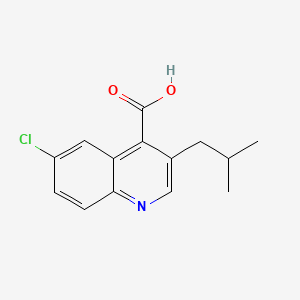
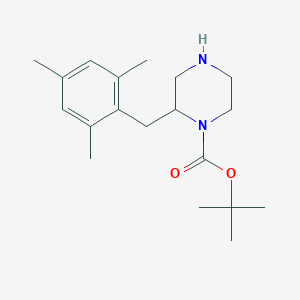
![4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxy]benzoic acid](/img/structure/B13546082.png)
